[(2,5-Dimethylphenyl)sulfonyl]acetonitrile
Description
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Properties
IUPAC Name |
2-(2,5-dimethylphenyl)sulfonylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-8-3-4-9(2)10(7-8)14(12,13)6-5-11/h3-4,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEASBGCALEXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Preparation of 2,5 Dimethylphenyl Sulfonyl Acetonitrile
Strategic Approaches to Sulfonylacetonitrile Synthesis
The construction of the sulfonylacetonitrile framework can be approached through several strategic disconnections. A primary strategy involves the formation of the bond between the aryl sulfonyl moiety and the acetonitrile (B52724) carbon. This is often achieved by reacting an appropriate aryl sulfonyl electrophile with an acetonitrile nucleophile.
Another key strategy involves multicomponent reactions (MCRs) that utilize sulfur dioxide (SO2) surrogates. researchgate.net These methods have gained traction as they improve reaction flexibility and step economy, allowing for the assembly of complex molecules from simple starting materials in a single operation. researchgate.net For instance, a three-component reaction could theoretically involve a 2,5-dimethylphenyl precursor, a source for the sulfonyl group, and an acetonitrile equivalent. The use of stable and easy-to-handle SO2 surrogates, such as sodium or potassium metabisulfite (B1197395), has been a significant advancement, avoiding the use of gaseous and toxic SO2. researchgate.net These reactions often proceed through radical pathways, initiated by photoinduction or transition metal catalysis. researchgate.net
A common and direct method involves the nucleophilic substitution of a halogen on an α-halomethyl sulfone with a cyanide source. Alternatively, the reaction of an aryl sulfonyl chloride with the carbanion of acetonitrile, generated by a strong base, provides a direct route to the target α-cyanosulfone.
Functionalization of the Aryl Moiety: Introduction of Dimethylphenyl Substituents
The introduction of the 2,5-dimethylphenyl group is a critical step that can be performed either before or after the formation of the sulfonylacetonitrile core.
Pre-functionalization Approach: The most straightforward method begins with a pre-functionalized starting material, such as 2,5-dimethylaniline (B45416) or 2,5-dimethylthiophenol. For example, 2,5-dimethylaniline can be converted to a diazonium salt, which can then be subjected to a sulfonyl-group-introducing reaction. Alternatively, 2,5-dimethylthiophenol can be oxidized to the corresponding sulfonyl chloride.
Post-functionalization Approach (C-H Functionalization): Advanced methods focus on the direct functionalization of a simpler aryl sulfonylacetonitrile. While ortho-C-H functionalization of aryl sulfonyl compounds is well-explored, functionalizing the more remote meta and para positions has been challenging. nih.govresearchgate.net Recent developments in transition metal catalysis, particularly using iridium catalysts with specifically designed ligands, have enabled tunable meta- and para-selective C-H borylation of aryl sulfonyl compounds. nih.govconsensus.appdntb.gov.ua This borylation introduces a versatile boronate group that can be subsequently converted into a methyl group through cross-coupling reactions, offering a potential, albeit more complex, route to introduce the dimethyl substituents onto a phenylsulfonylacetonitrile scaffold.
Synthesis of the Sulfonyl Group and its Coupling to the Acetonitrile Moiety
The formation of the sulfonyl group and its subsequent attachment to the acetonitrile fragment is the central transformation in the synthesis of [(2,5-Dimethylphenyl)sulfonyl]acetonitrile.
A classic and widely used method involves the preparation of 2,5-dimethylbenzenesulfonyl chloride. This can be achieved by the chlorosulfonation of 1,4-dimethylbenzene (p-xylene). The resulting sulfonyl chloride is a versatile electrophile.
The coupling of the sulfonyl group to the acetonitrile moiety typically proceeds via nucleophilic substitution. The key steps are:
Generation of the Acetonitrile Carbanion: Acetonitrile is deprotonated at the α-carbon using a strong base, such as sodium hydride (NaH), sodium amide (NaNH2), or an alkoxide like sodium ethoxide, to form a nucleophilic carbanion.
Nucleophilic Attack: The generated acetonitrile anion attacks the electrophilic sulfur atom of 2,5-dimethylbenzenesulfonyl chloride, displacing the chloride ion and forming the desired C-S bond.
An alternative pathway involves the reaction of sodium 2,5-dimethylbenzenesulfinate with chloroacetonitrile (B46850). The sulfinate, acting as a nucleophile, displaces the chloride from chloroacetonitrile to yield the final product. Aryl sulfinates are versatile intermediates that can be prepared from various pre-functionalized arenes, such as aryl halides or aryl boronic acids, using SO2 surrogates like DABSO (the adduct of SO2 with DABCO). acs.org
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters include the choice of base, solvent, temperature, and reaction time.
Base: The strength and nature of the base used to deprotonate acetonitrile are critical. A base that is too weak will result in incomplete carbanion formation and low conversion. Conversely, a base that is too strong or sterically unhindered might promote side reactions, such as self-condensation of acetonitrile.
Solvent: The solvent must be able to dissolve the reactants and should be inert under the reaction conditions. Aprotic polar solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or acetonitrile itself are often employed. organic-chemistry.org
Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions. The deprotonation of acetonitrile is often performed at low temperatures (e.g., 0 °C or below) to control the reactivity of the carbanion. The subsequent coupling reaction may then be allowed to warm to room temperature or be gently heated. researchgate.net
Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting materials. Progress is typically monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
The table below illustrates a hypothetical optimization study for the coupling of an aryl sulfonyl chloride with acetonitrile, based on common findings in similar reactions.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Sodium Ethoxide | Ethanol | 25 | 45 |
| 2 | Sodium Hydride | DMF | 0 to 25 | 78 |
| 3 | Sodium Hydride | THF | 0 to 25 | 85 |
| 4 | n-Butyllithium | THF | -78 to 25 | 82 |
| 5 | Potassium tert-butoxide | THF | 0 to 25 | 65 |
This table is illustrative and represents typical outcomes in the optimization of similar chemical reactions.
Exploration of Catalytic and Green Chemistry Methods in Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. nih.govresearchgate.net For the synthesis of this compound, this involves exploring catalytic systems and adhering to the principles of green chemistry.
Catalytic Methods: Transition metal catalysts, such as those based on copper or palladium, can facilitate the coupling of sulfonyl-containing compounds. cbijournal.commdpi.com For example, copper-catalyzed oxidative coupling between amines and sodium sulfonates has been reported for the synthesis of sulfonamides and could potentially be adapted. cbijournal.com Catalytic approaches can lead to milder reaction conditions, lower waste generation, and higher efficiency compared to stoichiometric methods. researchgate.net
Green Chemistry Approaches:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are particularly advantageous in this regard. nih.gov
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. While solvents like DMF and THF are effective, research is ongoing into the use of more benign options like water, ionic liquids, or performing reactions under solvent-free conditions. researchgate.net
Alternative Reagents: The use of stable, solid SO2 surrogates like sodium metabisulfite instead of gaseous sulfur dioxide or corrosive reagents like thionyl chloride is a significant green improvement. researchgate.net Similarly, developing methods to synthesize sulfonyl fluorides, which can be more stable and selective reagents than sulfonyl chlorides, from thiols using safe and low-cost reagents like potassium fluoride (B91410) is an active area of research. sciencedaily.com
Scale-Up Considerations and Process Intensification Studies
Translating a laboratory-scale synthesis to pilot or industrial production presents a unique set of challenges. researchgate.net For the synthesis of this compound, key considerations include:
Reaction Energetics: The chlorosulfonation of p-xylene (B151628) and the coupling reaction with the acetonitrile anion can be highly exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions. The use of continuous flow reactors can offer significant advantages over traditional batch reactors by providing superior heat and mass transfer, thus improving safety and control. mdpi.comprinceton-acs.org
Reagent Handling: Handling large quantities of hazardous materials like chlorosulfonic acid, strong bases (e.g., sodium hydride), and flammable solvents requires specialized equipment and stringent safety protocols. mdpi.com
Process Intensification: Continuous manufacturing is a key strategy for process intensification. princeton-acs.org An automated continuous system, for instance, can be developed for the production of the aryl sulfonyl chloride intermediate, which improves safety, reduces operator exposure, and can increase the space-time yield compared to a batch process. mdpi.com
Work-up and Purification: Developing a robust and scalable purification method is essential. This may involve moving from laboratory-based chromatography to more industrially viable techniques such as crystallization or distillation.
Reactivity and Transformational Chemistry of 2,5 Dimethylphenyl Sulfonyl Acetonitrile
Chemoselectivity and Regioselectivity in Complex Reaction SystemsWithout specific reaction data, any discussion on the chemoselectivity and regioselectivity of [(2,5-Dimethylphenyl)sulfonyl]acetonitrile would be purely speculative.
Due to the absence of specific research on this compound, providing an article that meets the required standards of scientific accuracy and detail is not feasible at this time.
Applications of 2,5 Dimethylphenyl Sulfonyl Acetonitrile As a Synthetic Building Block
Utilization in the Synthesis of Nitrogen-Containing Heterocyclic Systems
The activated methylene (B1212753) group in [(2,5-Dimethylphenyl)sulfonyl]acetonitrile makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. By analogy to related arylsulfonylacetonitriles, it can serve as a key component in cyclization and condensation reactions.
Pyrazoles: One of the primary applications of related α-sulfonylacetonitriles is in the synthesis of pyrazole (B372694) derivatives. The general strategy involves the reaction of the sulfonylacetonitrile with a hydrazine (B178648) derivative. It is anticipated that this compound could react with various hydrazines to yield aminopyrazoles, which are themselves valuable intermediates in medicinal chemistry. The (2,5-dimethylphenyl)sulfonyl group can act as a leaving group during the cyclization process.
Pyridones: The synthesis of substituted 2-pyridones is another area where this building block could be applied. Methodologies have been developed for the synthesis of N-arylsulfonylamino-2-pyridones from reactions involving cyanoacetyl-N-arylsulfonylhydrazides. It is plausible that this compound could be incorporated into similar reaction schemes, potentially reacting with β-unsaturated ketones or esters to form substituted pyridone rings after a sequence of addition, cyclization, and elimination steps.
A representative reaction scheme for the potential synthesis of a pyrazole derivative is shown below:
| Reactant 1 | Reactant 2 | Product Class | Potential Conditions |
| This compound | Phenylhydrazine | 5-Amino-1-phenyl-1H-pyrazole derivative | Basic conditions (e.g., NaOEt), Reflux in Ethanol |
| This compound | Hydrazine hydrate | 5-Amino-1H-pyrazole derivative | Basic conditions, Reflux |
Role in the Construction of Diverse Carbon Frameworks
The acidic nature of the α-proton in this compound allows for its easy deprotonation to form a stable carbanion. This nucleophilic carbanion can participate in a variety of carbon-carbon bond-forming reactions, making it a valuable tool for constructing diverse carbon skeletons.
Alkylation Reactions: The carbanion generated from this compound can be readily alkylated with a wide range of electrophiles, such as alkyl halides. google.com This allows for the introduction of various alkyl chains at the α-position, creating a new, more complex sulfone-nitrile compound. These products can then be further manipulated; for instance, the sulfonyl group can be removed under reductive conditions, leaving a substituted acetonitrile (B52724). This two-step sequence effectively allows for the α-alkylation of an acetonitrile equivalent.
Michael Additions: As a soft nucleophile, the carbanion is also an excellent candidate for Michael addition reactions to α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds. This conjugate addition reaction is a powerful method for forming 1,5-dicarbonyl compounds or their synthetic equivalents, which are key intermediates in the synthesis of six-membered rings via annulation reactions.
Precursor for Novel Sulfone and Nitrile-Containing Fine Chemicals and Bioactive Scaffolds
The dual functionality of this compound allows it to serve as a precursor for a wide array of fine chemicals and potentially bioactive scaffolds that retain either the sulfone or the nitrile group, or both.
Sulfone-Containing Scaffolds: The sulfone moiety is a key pharmacophore found in numerous approved drugs due to its ability to act as a hydrogen bond acceptor and its metabolic stability. Derivatives of this compound, obtained through reactions like alkylation or arylation, could lead to novel sulfone-containing molecules. For example, bis(4-hydroxy-3,5-dimethylphenyl) sulfone has been investigated for its biological activity, highlighting the potential for sulfones with dimethylphenyl substitution patterns in drug discovery. nih.gov
Nitrile-Containing Scaffolds: The nitrile group is a versatile functional group that can be hydrolyzed to carboxylic acids or amides, or reduced to amines. google.com This versatility allows for the transformation of nitrile-containing intermediates derived from this compound into a variety of other compound classes. These transformations are fundamental in the synthesis of pharmaceuticals and agrochemicals where these functional groups are prevalent. Bioactive scaffolds are crucial for tissue engineering, providing structural support for cell growth and tissue regeneration. nih.govresearchgate.net While not directly applicable, the chemical principles used to synthesize complex organic molecules can be adapted to create polymers or materials with bioactive properties.
Asymmetric Transformations and Chiral Derivatization Strategies
Introducing chirality into molecules is a critical aspect of modern pharmaceutical chemistry. While direct asymmetric transformations using this compound are not widely reported, the principles of asymmetric synthesis can be applied to its derivatives.
The activated methylene group allows for diastereoselective reactions. If a chiral auxiliary is attached to a molecule reacting with the carbanion of this compound, the stereochemical outcome of the reaction can be controlled. Subsequently, the auxiliary can be removed to yield an enantiomerically enriched product.
Furthermore, the nitrile or the downstream products (amines, carboxylic acids) can be reacted with chiral derivatizing agents. nih.govnih.gov This process creates diastereomers that can often be separated using standard chromatographic techniques like HPLC. This is a common strategy for the analytical separation of enantiomers and can also be applied on a preparative scale to resolve racemic mixtures. nih.govresearchgate.net
| Transformation Type | Strategy | Potential Reagent/Method | Outcome |
| Diastereoselective Alkylation | Use of a chiral electrophile | Chiral alkyl halide | Enantiomerically enriched α-alkylated product |
| Chiral Derivatization | Reaction with a chiral agent | (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine | Formation of diastereomers for separation/analysis |
| Asymmetric Catalysis | Phase-transfer catalysis | Chiral quaternary ammonium (B1175870) salt | Enantioselective alkylation |
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.comnih.gov Compounds with activated methylene groups, such as arylsulfonylacetonitriles, are excellent candidates for MCRs.
By analogy with similar compounds like arylformylacetonitriles, this compound could potentially be used in MCRs to rapidly generate libraries of complex heterocyclic compounds. researchgate.net For instance, it could participate as the acidic component in reactions like the Hantzsch pyridine (B92270) synthesis or variations thereof. Its carbanion could act as the initial nucleophile, attacking an aldehyde, with subsequent reaction with another component leading to a complex heterocyclic scaffold in a single pot. The development of such MCRs would be a step forward in creating molecular diversity for drug discovery and materials science in a time- and resource-efficient manner. mdpi.comnih.gov
Computational and Theoretical Studies on 2,5 Dimethylphenyl Sulfonyl Acetonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
To understand the electronic structure and predict the reactivity of [(2,5-Dimethylphenyl)sulfonyl]acetonitrile, quantum chemical calculations would be essential. Methods such as Density Functional Theory (DFT) would be employed to determine key electronic properties.
Key Parameters to be Calculated:
| Parameter | Description | Predicted Significance for this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and electronic stability. | A smaller gap would suggest higher reactivity, making the molecule more susceptible to nucleophilic or electrophilic attack. |
| Electron Density Distribution | This maps the probability of finding an electron in different regions of the molecule. | It would reveal the electron-rich and electron-deficient areas, indicating likely sites for chemical reactions. The sulfonyl group is expected to be strongly electron-withdrawing. |
| Mulliken and Natural Population Analysis (NPA) Charges | These methods assign partial charges to each atom in the molecule. | This analysis would quantify the charge distribution and help in understanding the electrostatic interactions. |
| Molecular Electrostatic Potential (MEP) | MEP maps provide a visual representation of the electrostatic potential on the electron density surface. | This would identify the regions most susceptible to electrophilic and nucleophilic attack. |
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure and flexibility of this compound are critical to its properties. Conformational analysis would be performed to identify the most stable geometric arrangements (conformers) of the molecule.
A potential energy surface (PES) scan would involve systematically changing specific dihedral angles (torsional angles) and calculating the corresponding energy. This would reveal the energy barriers between different conformers and identify the global minimum energy structure. For this compound, the key rotations would be around the C-S and S-C bonds connecting the phenyl ring, the sulfonyl group, and the acetonitrile (B52724) moiety.
Reaction Pathway Elucidation and Transition State Characterization
Computational methods are invaluable for studying reaction mechanisms. For this compound, this could involve modeling its synthesis or its participation in various chemical reactions. Theoretical calculations would be used to map the entire reaction pathway, from reactants to products.
A critical aspect of this is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods would be employed to locate these transition states.
Density Functional Theory (DFT) Applications for Predicting Spectroscopic Signatures of Derivatives
DFT calculations are widely used to predict various spectroscopic properties with a high degree of accuracy. For this compound and its potential derivatives, these predictions would be instrumental in their experimental characterization.
Predicted Spectroscopic Data:
| Spectroscopy Type | Predicted Information |
| Infrared (IR) Spectroscopy | DFT can calculate the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. This would help in identifying characteristic functional groups, such as the C≡N stretch of the nitrile and the S=O stretches of the sulfonyl group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly valuable for confirming the structure of newly synthesized compounds. |
| UV-Vis Spectroscopy | Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This would provide insights into the electronic structure and chromophores within the molecule. |
Molecular Modeling for Intermolecular Interactions in Reaction Systems
Molecular modeling techniques, including molecular dynamics (MD) simulations, could be used to study how this compound interacts with other molecules, such as solvents or reactants, in a reaction system. These simulations provide a dynamic picture of the intermolecular forces at play, including hydrogen bonding, van der Waals forces, and electrostatic interactions. Understanding these interactions is crucial for predicting the behavior of the compound in different chemical environments and for designing reaction conditions.
Advanced Characterization Methodologies for Synthetic Transformations Involving 2,5 Dimethylphenyl Sulfonyl Acetonitrile
High-Resolution Mass Spectrometry for Elucidating Reaction Product Structures
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition of newly synthesized compounds. numberanalytics.comchimia.ch Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). fiveable.mealgimed.com This precision allows for the calculation of a unique elemental formula, distinguishing between molecules that may have the same nominal mass but different atomic compositions.
In the context of synthetic transformations of [(2,5-Dimethylphenyl)sulfonyl]acetonitrile, HRMS is critical for confirming the identity of reaction products. For instance, in an alkylation reaction at the α-carbon, HRMS can definitively confirm the addition of the specific alkyl group by matching the experimentally observed accurate mass to the theoretically calculated mass of the expected product. Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed to generate the intact molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) with minimal fragmentation, simplifying spectral interpretation.
Table 1: Representative HRMS Data for an Alkylation Reaction
| Compound Name | Chemical Formula | Calculated Exact Mass [M+H]⁺ | Hypothetical Observed Mass [M+H]⁺ | Mass Error (ppm) |
| This compound | C₁₀H₁₁NO₂S | 210.0583 | 210.0581 | -0.95 |
| 2-[(2,5-Dimethylphenyl)sulfonyl]propanenitrile | C₁₁H₁₃NO₂S | 224.0740 | 224.0744 | +1.78 |
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information, complex molecular architectures derived from this compound often require multi-dimensional (2D) NMR techniques for complete and unambiguous structural elucidation. omicsonline.orgwiley.com A combination of 2D NMR experiments allows chemists to map out the entire covalent framework of a molecule.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.com It is instrumental in piecing together contiguous proton spin systems within a molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (¹JCH coupling). youtube.com It provides a definitive link between the ¹H and ¹³C spectra, allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structure elucidation, as it reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). nih.gov These long-range correlations are crucial for connecting different spin systems across quaternary (non-protonated) carbons and heteroatoms, thereby assembling the complete molecular skeleton. youtube.com
For example, following a Michael addition reaction of this compound to an α,β-unsaturated carbonyl compound, the resulting adduct would be analyzed by this suite of NMR experiments to confirm the regiochemistry and assign every ¹H and ¹³C chemical shift.
Table 2: Hypothetical NMR Data for a Michael Adduct Product Structure: 4-cyano-4-[(2,5-dimethylphenyl)sulfonyl]-2-oxopentanoate
| Position | δ ¹³C (ppm) | δ ¹H (ppm) (Mult.) | Key HMBC Correlations (¹H → ¹³C) |
| 1 (CH₃) | 29.8 | 2.35 (s) | C-2, C-3 |
| 2 (C=O) | 205.1 | - | - |
| 3 (CH₂) | 45.2 | 3.60 (d), 3.75 (d) | C-1, C-2, C-4, C-5 |
| 4 (CH) | 65.7 | 4.80 (dd) | C-2, C-3, C-5, C-1' |
| 5 (C≡N) | 115.9 | - | - |
| 1' (Ar-C) | 134.2 | - | - |
| ... (Ar) | ... | ... | ... |
X-ray Crystallography for Definitive Solid-State Structural Determination of Novel Adducts and Derivatives
X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule in the solid state. rigaku.comexcillum.com By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to generate a precise map of electron density and thus determine the exact spatial arrangement of every atom. This technique provides definitive proof of molecular connectivity, conformation, and, for chiral molecules, absolute stereochemistry. nih.govnih.govencyclopedia.pub
For novel compounds derived from this compound, particularly those with complex stereochemistry or unexpected rearrangement products, obtaining a single crystal suitable for X-ray diffraction analysis is a primary goal. The resulting crystal structure eliminates any ambiguity that may remain after spectroscopic analysis and provides invaluable data on bond lengths, bond angles, and intermolecular interactions in the solid state.
Table 3: Representative Crystallographic Data for a Derivative
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₅H₁₅N₁O₄S₁ |
| Formula Weight | 317.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.125 |
| b (Å) | 8.450 |
| c (Å) | 17.681 |
| β (°) | 98.54 |
| Volume (ų) | 1495.7 |
| Z (molecules/unit cell) | 4 |
| R-factor | 0.045 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational energy levels of molecules. azonano.com Specific chemical bonds and functional groups absorb or scatter light at characteristic frequencies, creating a unique "fingerprint" spectrum for each molecule. nih.gov These techniques are exceptionally useful for identifying the functional groups present in a molecule and for monitoring the progress of a chemical reaction in real-time. americanpharmaceuticalreview.comclairet.co.uk
In transformations involving this compound, vibrational spectroscopy can track the consumption of the nitrile group (C≡N, ~2250 cm⁻¹) or the appearance of new functional groups. For example, if the nitrile is hydrolyzed to a carboxylic acid, the sharp C≡N peak would disappear, and new, strong bands corresponding to the carbonyl (C=O, ~1710 cm⁻¹) and hydroxyl (O-H, broad ~3000 cm⁻¹) stretches would emerge. The characteristic symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂, ~1350-1300 and ~1160-1120 cm⁻¹) typically remain present throughout these transformations and can be used as a reference point. researchgate.net Attenuated Total Reflectance (ATR) FTIR spectroscopy is particularly well-suited for in-situ reaction monitoring of solutions. mt.com
Table 4: Key Vibrational Frequencies for Functional Group Transformation
| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Present In |
| Nitrile (C≡N) | IR, Raman | 2255 | Starting Material |
| Sulfonyl (O=S=O) | IR, Raman | 1320 (asym), 1140 (sym) | Starting Material & Product |
| Carbonyl (C=O) | IR | 1715 | Hydrolysis Product |
| Hydroxyl (O-H) | IR | 3300-2500 (broad) | Hydrolysis Product |
Advanced Chromatographic and Hyphenated Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Analysis and Reaction Progress Monitoring
Chromatographic techniques are essential for separating the components of a reaction mixture, which is a prerequisite for accurate analysis and purification. High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile products derived from this compound and for quantitatively monitoring reaction progress. axispharm.com By taking aliquots from a reaction over time, HPLC can be used to track the disappearance of starting materials and the formation of products, providing crucial data for kinetic studies and reaction optimization. rsc.orgresearchgate.net
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, offer enhanced analytical power. waters.comadvion.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for the analysis of volatile and thermally stable compounds. While the parent sulfone is not highly volatile, GC-MS could be used to analyze smaller, more volatile byproducts or derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for analyzing complex reaction mixtures in synthetic organic chemistry. It separates the components via HPLC and provides the mass of each component as it elutes from the column. This allows for the confident identification of the starting material, intermediates, products, and byproducts, even in crude reaction mixtures.
Table 5: Hypothetical HPLC Data for Reaction Progress Monitoring
| Time (min) | Retention Time (min) | Compound | Peak Area (%) |
| 0 | 4.5 | This compound | 98.5 |
| 0 | 6.2 | Product | 0.5 |
| 60 | 4.5 | This compound | 45.2 |
| 60 | 6.2 | Product | 51.3 |
| 120 | 4.5 | This compound | 5.7 |
| 120 | 6.2 | Product | 90.1 |
Future Research Directions and Emerging Applications of 2,5 Dimethylphenyl Sulfonyl Acetonitrile
Development of Sustainable and Eco-Friendly Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. nih.gov Future research into the synthesis of [(2,5-Dimethylphenyl)sulfonyl]acetonitrile will likely focus on developing more sustainable and eco-friendly routes. Traditional methods for the synthesis of sulfones often involve harsh reaction conditions and the use of hazardous reagents. nih.gov
A promising avenue of exploration is the use of green solvents and catalysts. For instance, developing a synthesis that utilizes a recyclable catalyst in an environmentally benign solvent like water or a bio-based solvent would be a significant advancement. researchgate.net Furthermore, methods that exhibit high atom economy, minimizing the generation of waste, are highly desirable. flinders.edu.au A potential eco-friendly approach could involve the direct sulfonylation of 2,5-dimethylphenylacetonitrile (B100795) using a sulfur dioxide source under oxidative conditions, potentially with a reusable catalyst. nih.gov Another green strategy could be the electrochemical synthesis, which uses electrons as a clean reagent. nih.gov
Table 1: Principles of Green Chemistry and Their Potential Application in the Synthesis of this compound
| Principle of Green Chemistry | Potential Application to this compound Synthesis |
| Waste Prevention | Designing a synthetic route with high atom economy, where most of the atoms from the reactants are incorporated into the final product. |
| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-solvents. |
| Design for Energy Efficiency | Developing synthetic methods that can be carried out at ambient temperature and pressure, possibly utilizing photochemical or microwave-assisted techniques. |
| Use of Renewable Feedstocks | Investigating the use of bio-derived starting materials for the synthesis of the 2,5-dimethylphenyl moiety. |
| Catalysis | Employing highly efficient and recyclable catalysts to minimize waste and reduce the energy requirements of the reaction. |
Exploration in Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.goveuropa.eu The exploration of flow chemistry for the synthesis of this compound is a logical next step in its process development. A continuous flow setup could allow for the safe handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters, leading to higher yields and purity. almacgroup.com
Automated synthesis platforms can further enhance the efficiency of producing and screening derivatives of this compound. sigmaaldrich.comsynplechem.com These platforms can rapidly synthesize a library of related compounds by systematically varying the substituents on the phenyl ring or modifying the acetonitrile (B52724) group. emolecules.com This high-throughput synthesis capability would be invaluable for structure-activity relationship studies in drug discovery or materials science. youtube.com
Investigation as a Ligand or Precursor for Catalytic Systems
The nitrile and sulfonyl groups in this compound offer potential coordination sites for metal ions, suggesting its possible application as a ligand in catalysis. Future research could explore the synthesis of transition metal complexes with this compound and evaluate their catalytic activity in various organic transformations. The steric and electronic properties imparted by the 2,5-dimethylphenyl group could influence the selectivity and efficiency of the resulting catalyst.
Moreover, this compound could serve as a precursor for the synthesis of more complex catalyst systems. For example, the active methylene (B1212753) group could be functionalized to introduce other coordinating moieties, leading to the formation of multidentate ligands. vaia.com The sulfonyl group can also be a versatile handle for further chemical modifications. rsc.org
Potential in Materials Science Applications via Polymerization or Derivatization
The unique molecular structure of this compound suggests its potential as a monomer or a functional additive in materials science. While the nitrile group itself is not typically polymerizable via radical pathways, it can be transformed into other functional groups that are. For instance, reduction of the nitrile to an amine or hydrolysis to a carboxylic acid would yield a monomer that could be incorporated into polyamides or polyesters.
Alternatively, derivatization of the active methylene group could introduce a polymerizable moiety, such as a vinyl or acrylate (B77674) group. The resulting sulfone-containing polymers may exhibit interesting properties, such as high refractive index, thermal stability, or specific interactions with other materials. The high sulfur content in such polymers could also be leveraged for applications in environmental remediation, such as the capture of heavy metals. flinders.edu.au Vinyl sulfones, for example, are known to participate in thiol-ene polymerization reactions, leading to the formation of cross-linked networks with unique mechanical properties. nih.govresearchgate.netnih.gov
Comparative Reactivity Studies with Other Substituted Sulfonylacetonitriles
To fully understand the chemical behavior of this compound, comparative reactivity studies with other substituted sulfonylacetonitriles are essential. The electronic and steric effects of the 2,5-dimethylphenyl group are expected to influence the acidity of the α-protons and the nucleophilicity of the corresponding carbanion. lumenlearning.comstpeters.co.in
Future research should involve systematic studies comparing the pKa values and reaction kinetics of a series of aryl sulfonylacetonitriles with varying substituents on the aromatic ring. This would provide valuable quantitative data on the influence of substituent effects on the reactivity of the active methylene group. Such studies would be crucial for optimizing reaction conditions for its use in organic synthesis and for designing new applications.
Table 2: Predicted Influence of Substituents on the Acidity of the α-Protons in Aryl Sulfonylacetonitriles
| Substituent on Aryl Ring | Predicted Effect on Acidity | Rationale |
| Electron-donating groups (e.g., -OCH3, -CH3) | Decrease | These groups donate electron density to the ring, destabilizing the negative charge of the carbanion. |
| No substituent (-H) | Baseline | Reference point for comparison. |
| Electron-withdrawing groups (e.g., -NO2, -CF3) | Increase | These groups withdraw electron density from the ring, stabilizing the negative charge of the carbanion. |
Integration into Mechanistic Studies of Novel Organic Reactions
The active methylene group in this compound makes it a valuable tool for mechanistic studies of novel organic reactions. quora.comslideshare.net As a carbon acid, it can be used to probe reaction pathways involving carbanions or enolates. youtube.com For example, it could be employed as a nucleophile in condensation reactions or as a radical precursor under specific conditions. vaia.comrsc.org
By tracking the fate of the [(2,5-Dimethylphenyl)sulfonyl]methyl moiety in a reaction, researchers can gain insights into bond-forming and bond-breaking steps. Isotopic labeling of the methylene protons could also be used to follow their transfer in catalytic cycles. Such mechanistic investigations are fundamental to the development of new synthetic methodologies and a deeper understanding of chemical reactivity. nih.govnih.gov
Conclusion
Summary of Key Research Findings and Methodologies
A comprehensive search of scientific literature and chemical databases indicates that there are no significant, detailed research findings or established methodologies specifically published for [(2,5-Dimethylphenyl)sulfonyl]acetonitrile. While commercial suppliers list the compound, confirming its existence and providing basic identifiers, dedicated studies on its synthesis, properties, reactivity, and applications are not available in the public domain. bldpharm.comchembuyersguide.com
Generally, arylsulfonylacetonitriles can be synthesized through methods such as the reaction of an aryl sulfonyl chloride with an acetonitrile (B52724) derivative or via newer photoinduced, metal-free insertion reactions involving aryl iodides and sulfur dioxide. rsc.org However, no specific adaptation of these methodologies for the synthesis of this compound has been detailed in published research, and therefore, no data on reaction yields, optimal conditions, or purification methods are available. Similarly, there are no published spectroscopic or crystallographic data (e.g., NMR, IR, Mass Spectrometry, X-ray analysis) for this specific compound.
Current Challenges and Opportunities in Sulfonylacetonitrile Chemistry
The field of sulfonylacetonitrile chemistry faces both challenges and opportunities. A primary challenge is the development of more efficient, sustainable, and versatile synthetic methods. researchgate.netresearchgate.net While progress has been made, particularly in multicomponent and photoinduced reactions, expanding the substrate scope and improving functional group tolerance remains an active area of research. rsc.orgresearchgate.net For instance, creating complex sulfonylacetonitriles with specific substitution patterns, such as this compound, may require tailored synthetic strategies that are not yet broadly established.
The opportunity within this field lies in the utility of sulfonylacetonitriles as versatile building blocks in organic synthesis. The electron-withdrawing nature of both the sulfonyl and nitrile groups activates the central methylene (B1212753) group, making it a useful nucleophile for forming new carbon-carbon bonds. researchgate.net This reactivity allows for their use in the synthesis of a wide array of more complex molecules. The development of new catalysts and reaction conditions that can precisely control the reactivity of these compounds presents a significant opportunity for advancing synthetic chemistry. nih.gov The exploration of underrepresented isomers, like the 2,5-dimethylphenyl variant, could open new avenues for creating novel molecular scaffolds.
Broader Impact and Future Outlook for Research on this compound
The potential broader impact of this compound is currently speculative due to the absence of dedicated research. In general, compounds containing arylsulfonyl motifs are of significant interest in medicinal chemistry. nih.govnih.gov The sulfonyl group can act as a key pharmacophore, influencing properties like solubility, metabolic stability, and binding affinity to biological targets. nih.gov Similarly, the nitrile group is a versatile functional group in drug design. Therefore, if researched, this compound could potentially serve as an intermediate or building block for the synthesis of new therapeutic agents.
The future outlook for research on this specific compound is entirely dependent on it becoming a focus of academic or industrial investigation. Future studies would first need to establish and optimize a reliable synthetic route. Following this, a thorough characterization of its physical and chemical properties would be necessary. Subsequent research could then explore its reactivity and potential applications, for example, by incorporating it into libraries of compounds for screening in drug discovery or materials science programs. Until such foundational research is undertaken and published, the scientific understanding and potential utility of this compound will remain undeveloped.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of [(2,5-Dimethylphenyl)sulfonyl]acetonitrile?
- Methodological Answer : The synthesis typically involves sulfonation of 2,5-dimethylbenzene derivatives followed by nucleophilic substitution. For example, reacting 2,5-dimethylbenzenesulfonyl chloride with acetonitrile in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C. Purification is achieved via recrystallization using ethanol/water mixtures, as demonstrated for structurally similar sulfonyl acetonitriles .
| Key Reaction Parameters | Example Conditions |
|---|---|
| Solvent | DMF or THF |
| Base | K₂CO₃ or NaH |
| Temperature | 60–80°C |
| Purification | Recrystallization (ethanol/H₂O) |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substituents and sulfonyl/nitrile groups. HSQC and HMBC experiments resolve connectivity, as applied to analogs like 2-(2,6-difluorophenyl)acetonitrile .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., ESI+ or EI modes).
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1350/1150 cm⁻¹ (S=O stretches) validate functional groups.
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Use PPE (nitrile gloves, goggles) and work in a fume hood.
- Avoid exposure to moisture, as acetonitrile derivatives may hydrolyze to release toxic HCN.
- Refer to Safety Data Sheets (SDS) for acetonitrile-based compounds, emphasizing flammability (e.g., flash point ~122°C) and toxicity .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural determination?
- Methodological Answer :
-
Use SHELX (e.g., SHELXL for refinement) to model disorder or twinning. Validate structures with PLATON to check for missed symmetry or hydrogen bonding anomalies .
-
Cross-validate with spectroscopic data (e.g., NMR coupling constants vs. crystallographic torsion angles).
Validation Tool Application SHELXL Refinement of atomic coordinates PLATON Detection of twinning/disorder Mercury (CCDC) Visualization of packing motifs
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies.
- Analyze Molecular Electrostatic Potential (MEP) maps to identify electrophilic sites (e.g., sulfonyl group’s sulfur atom).
- Compare with experimental kinetics, as seen in SAR studies of analogous triazole-acetonitrile derivatives .
Q. What strategies optimize reaction conditions for sulfonyl-acetonitrile coupling reactions?
- Methodological Answer :
- Conduct Design of Experiments (DOE) to screen variables:
- Solvent polarity (DMF vs. THF).
- Base strength (NaH vs. K₂CO₃).
- Temperature (40–100°C).
- Monitor progress via TLC (silica gel, ethyl acetate/hexane) or GC-MS .
- Reference optimization workflows for 2-(2,4,6-trichlorophenoxy)acetonitrile, where elevated temperatures (80°C) improved yields .
Data Contradiction Analysis
Q. How to address conflicting NMR data for this compound in different solvents?
- Methodological Answer :
- Re-measure spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
- Use COSY to confirm spin-spin coupling consistency.
- Compare with literature data for sulfonyl-acetonitriles in analogous solvents (e.g., 2-(3,5-difluorophenyl)acetonitrile ).
Key Physical Properties (Hypothetical Example Based on Analogues)
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | ~62–64°C | DSC | |
| Boiling Point | ~261°C (extrapolated) | Capillary tube method | |
| Density | 1.1 g/cm³ | Pycnometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
